molecular formula C13H13NO2 B2423306 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-35-5

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2423306
CAS No.: 347331-35-5
M. Wt: 215.252
InChI Key: YIRBZPNMDQECJX-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde ( 347331-35-5) is a high-purity pyrrole-3-carbaldehyde derivative of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol, this compound serves as a versatile building block for the development of novel therapeutic agents. Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which share this compound's core scaffold, are recognized as important skeletons in physiological systems and are isolated from various natural sources, including fungi and plants . These structures are of particular research value due to their presence in advanced glycation end products (AGEs), such as the well-known diabetes molecular marker pyrraline, which is formed through sequential reactions in vivo . This connection makes pyrrole-carboxaldehyde derivatives valuable for studying metabolic diseases and the Maillard reaction in physiological conditions. The pyrrole heterocycle is a privileged structure in drug discovery, forming the core of several blockbuster pharmaceuticals across diverse therapeutic areas, including anti-inflammatories, antivirals, antibacterials, and anticancer agents . Researchers utilize this specific compound as a key synthetic intermediate to develop novel molecules with potential physiological activities. Its structural features, including the hydroxyphenyl substitution and the formyl functional group, make it a promising precursor for creating targeted inhibitors and exploring structure-activity relationships (SAR) in various drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-3-5-13(16)6-4-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBZPNMDQECJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethylpyrrole under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbaldehyde group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbaldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.

    1-(4-Hydroxyphenyl)-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups, which can affect its chemical properties and reactivity.

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the hydroxyphenyl group, making it less versatile in biological applications.

Uniqueness: 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the hydroxyphenyl and carbaldehyde groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole class, characterized by its unique structure that includes a hydroxyphenyl group and a carbaldehyde group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 347331-35-5

The compound features a five-membered ring structure containing one nitrogen atom, which is typical of pyrroles. The presence of both the hydroxyphenyl and carbaldehyde groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the carbaldehyde group can react with nucleophilic sites on proteins and enzymes. These interactions may modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, in vitro evaluations demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis0.004 - 0.02

The compound exhibited complete bactericidal activity against Staphylococcus aureus and Escherichia coli within eight hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against strains such as Candida albicans.

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound could be a candidate for developing new antifungal agents .

Study on Antibacterial Properties

A study investigating various pyrrole derivatives found that compounds similar to this compound exhibited strong antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .

Evaluation of Cytotoxic Effects

Research also explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The compound can be synthesized via the Vilsmeier–Haack reaction , a common method for introducing aldehyde groups into aromatic systems. This involves reacting 3-methyl-1-(4-hydroxyphenyl)-1H-pyrrole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The reaction typically proceeds at 0–5°C, followed by hydrolysis to yield the carbaldehyde derivative. Purification is achieved via column chromatography using ethyl acetate/hexane gradients .

Q. How is the purity and structural identity of this compound validated experimentally?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., hydroxyphenyl protons at δ 6.8–7.2 ppm; aldehyde proton at δ 9.8–10.2 ppm).
  • FT-IR : Identifies functional groups (aldehyde C=O stretch at ~1680 cm⁻¹; O–H stretch at ~3200 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₃H₁₃NO₃: 231.09 g/mol). Crystallographic data (if available) further resolves structural ambiguities .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallization is best performed using methanol/water mixtures (3:1 v/v) due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-purity crystals. Avoid DMSO or DMF due to strong solvent retention, which complicates NMR analysis .

Q. How does the hydroxyphenyl substituent influence the compound’s reactivity?

The 4-hydroxyphenyl group enhances solubility in polar solvents (e.g., ethanol, acetone) and participates in hydrogen bonding, which stabilizes intermediates during reactions. It also increases susceptibility to oxidative degradation, necessitating inert atmospheres (N₂/Ar) during synthesis .

Q. What safety precautions are essential when handling this compound?

  • Use fume hoods to avoid inhalation of aldehyde vapors.
  • Wear nitrile gloves and eye protection due to potential irritancy.
  • Store in amber vials at –20°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts and IR vibrational modes with <5% deviation from experimental values. This aids in distinguishing between tautomeric forms or regioisomers, particularly when XRD data is unavailable .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving yield by 15–20%.
  • Catalytic systems : Use of K₂CO₃ in glycerol-based deep eutectic solvents enhances aldehyde formation efficiency (up to 92% yield) .

Q. How do structural modifications (e.g., replacing –OH with –OCH₃ or –Cl) affect bioactivity?

Comparative studies show that electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity (MIC 12.5 µg/mL vs. S. aureus), while –OCH₃ improves antioxidant properties (DPPH IC₅₀ 28 µM). The –OH group balances solubility and reactivity but may reduce metabolic stability .

Q. What analytical techniques address discrepancies in reaction mechanism proposals?

  • LC-MS/MS : Tracks intermediate formation in real time.
  • Kinetic isotope effects (KIE) : Differentiates between radical vs. polar pathways.
  • In situ IR spectroscopy : Monitors aldehyde group stability under varying pH .

Q. How can crystallographic data inform the design of derivatives with enhanced properties?

XRD analysis reveals planar pyrrole-carbaldehyde systems with dihedral angles <10° between the hydroxyphenyl and pyrrole rings. This planar geometry facilitates π-π stacking in supramolecular assemblies, which is critical for designing materials with tailored electronic properties .

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